1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-

Organic Synthesis Chemical Procurement Reproducibility

1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- (CAS 33348-74-2) is a β‑hydroxy ketone incorporating a para‑chlorinated aromatic ring. Its core structural motif—a hydroxypropanone linked to a chlorophenyl group—positions it as a versatile synthetic building block and a potential pharmacophore scaffold, with reactivity centered on the ketone carbonyl, the β‑hydroxyl group, and the halogenated aryl ring.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 33348-74-2
Cat. No. B3051372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-
CAS33348-74-2
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCO)Cl
InChIInChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,11H,5-6H2
InChIKeyFNBBFEVBONZHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- (CAS 33348-74-2): Procurement-Relevant Chemical and Structural Overview


1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- (CAS 33348-74-2) is a β‑hydroxy ketone incorporating a para‑chlorinated aromatic ring . Its core structural motif—a hydroxypropanone linked to a chlorophenyl group—positions it as a versatile synthetic building block and a potential pharmacophore scaffold, with reactivity centered on the ketone carbonyl, the β‑hydroxyl group, and the halogenated aryl ring .

Procurement Alert: Why 1-(4-Chlorophenyl)-3-hydroxy-1-propanone Cannot Be Interchanged with Unsubstituted or Meta-Substituted Analogs


While β‑hydroxy ketones such as 3‑hydroxy‑1‑phenylpropan‑1‑one (HPPO) share a common backbone, the para‑chloro substituent in 1‑propanone, 1‑(4‑chlorophenyl)‑3‑hydroxy‑ (CAS 33348‑74‑2) introduces distinct physicochemical and steric properties that preclude simple substitution [1]. The chlorine atom increases lipophilicity and alters the electron density of the aromatic ring, which can critically impact molecular recognition in enzyme active sites and pharmacological off‑target profiles . As a result, substituting the chlorinated compound with its non‑halogenated or meta‑halogenated analogs in a synthesis or assay may lead to divergent reaction outcomes or erroneous biological activity interpretations, underscoring the need for rigorous compound‑specific selection .

Quantitative Differentiation Guide for 1-(4-Chlorophenyl)-3-hydroxy-1-propanone: Evidence-Based Selection Metrics


Defined Purity Specifications Enable Reproducible Procurement for Synthesis and Assay

When procuring 1-propanone, 1-(4-chlorophenyl)-3-hydroxy- for research or industrial applications, a defined minimum purity specification of 97% (HPLC) is available from reputable vendors, providing a critical quality benchmark absent from generic or unspecified-grade alternatives . This specification directly addresses the reproducibility risks associated with using lower-purity materials, where undefined impurities may interfere with downstream reactions or biological assays.

Organic Synthesis Chemical Procurement Reproducibility

Long-Term Storage Stability Profile Supports Inventory Management and Experimental Planning

The compound is recommended for long-term storage in a cool, dry place, a vendor-specified condition that implies stability under ambient desiccated conditions . This contrasts with analogs containing more labile functional groups (e.g., unprotected amines or acid chlorides) which often require refrigeration or inert atmosphere storage, thereby reducing cold-chain complexity and associated costs for users maintaining compound libraries.

Chemical Stability Procurement Logistics Storage

Lack of Published Enzyme Kinetic Data for the Chlorinated Analog Contrasts with Well-Characterized Unsubstituted HPPO

The unsubstituted analog, 3-hydroxy-1-phenylpropan-1-one (HPPO), is a well-characterized substrate for an (R)-1-phenyl-1,3-propanediol-producing enzyme from Trichosporon fermentans, exhibiting Km = 20.1 mM and Vmax = 3.4 μmol min⁻¹ mg⁻¹ [1]. In contrast, no published enzyme kinetic data are available for the para-chloro derivative (CAS 33348-74-2). This absence of data is itself a key differentiator: the chloro substituent likely alters substrate recognition and binding affinity, making the chlorinated compound a distinct entity for biocatalytic studies and necessitating its separate evaluation in any enzymatic application.

Biocatalysis Enzyme Kinetics Substrate Specificity

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-hydroxy-1-propanone Based on Differentiated Evidence


Scaffold for Medicinal Chemistry: Halogenated β‑Hydroxy Ketone Building Block

The para‑chloro substituent provides a defined handle for further functionalization via cross‑coupling reactions or nucleophilic aromatic substitution, while the β‑hydroxy ketone core enables downstream transformations such as oxidation to 1,3‑diketones or reduction to 1,3‑diols. The established 97% purity specification ensures that medicinal chemistry campaigns start from a reliably characterized intermediate, minimizing the risk of impurity‑driven false positives or negatives in structure‑activity relationship (SAR) studies.

Biocatalysis Substrate for Comparative Structure‑Activity Studies

Given the well‑defined kinetic parameters available for the non‑halogenated analog HPPO (Km = 20.1 mM, Vmax = 3.4 μmol min⁻¹ mg⁻¹) [1], 1‑propanone, 1‑(4‑chlorophenyl)‑3‑hydroxy‑ serves as a strategic comparator to probe the steric and electronic effects of para‑chlorination on enzyme recognition and turnover. Its use can help elucidate the molecular determinants of substrate specificity in carbonyl‑reducing enzymes and alcohol dehydrogenases.

Process Chemistry Intermediate with Favorable Storage Profile

The vendor‑recommended storage condition—cool and dry —implies adequate ambient stability for use in kilo‑lab or pilot‑scale syntheses without the need for specialized cold‑chain logistics. This logistical advantage supports its selection over more sensitive analogs in multi‑step process routes, where intermediate stability and ease of handling are critical cost and efficiency factors.

Analytical Reference Standard for Halogenated β‑Hydroxy Ketone Impurity Profiling

With a defined minimum purity of 97% , the compound can be employed as a reference standard in HPLC or GC‑MS methods for the detection and quantification of structurally related impurities in pharmaceutical process streams. Its well‑characterized chromatographic behavior, facilitated by the chlorine atom’s unique mass spectral signature, enhances analytical specificity.

Technical Documentation Hub

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